(2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid

Lipophilicity LogP ADME

(2E)-3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid (CAS 1454804-54-6, synonyms: 3-(4-isobutoxy-3-methoxyphenyl)acrylic acid, (E)-3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid) is a synthetic trans-cinnamic acid derivative characterized by a 3-methoxy-4-isobutoxy disubstitution pattern on the phenyl ring. It belongs to the broader class of methoxylated/alkoxylated cinnamic acids, a family extensively explored for tyrosinase inhibition, anti-inflammatory activity, and as synthetic building blocks for pharmaceuticals such as febuxostat analogs.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 1454804-54-6
Cat. No. B3378666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid
CAS1454804-54-6
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)C=CC(=O)O)OC
InChIInChI=1S/C14H18O4/c1-10(2)9-18-12-6-4-11(5-7-14(15)16)8-13(12)17-3/h4-8,10H,9H2,1-3H3,(H,15,16)/b7-5+
InChIKeyMZXJPLQWXLYEGR-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid (CAS 1454804-54-6) | Cinnamic Acid Derivative with Dual Alkoxy Substitution for Research & Procurement


(2E)-3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid (CAS 1454804-54-6, synonyms: 3-(4-isobutoxy-3-methoxyphenyl)acrylic acid, (E)-3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid) is a synthetic trans-cinnamic acid derivative characterized by a 3-methoxy-4-isobutoxy disubstitution pattern on the phenyl ring . It belongs to the broader class of methoxylated/alkoxylated cinnamic acids, a family extensively explored for tyrosinase inhibition, anti-inflammatory activity, and as synthetic building blocks for pharmaceuticals such as febuxostat analogs [1][2]. The compound is commercially supplied at ≥95% purity, with a molecular formula of C₁₄H₁₈O₄ and molecular weight of 250.29 g/mol .

Why Generic Cinnamic Acid Substitution Fails: The Critical Role of the 4-Isobutoxy-3-Methoxy Motif in (2E)-3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid


Despite the structural similarity among para-alkoxy cinnamic acids, simple substitution is not feasible because the isobutoxy group (OCH₂CH(CH₃)₂) introduces a unique combination of steric bulk and lipophilicity that differs fundamentally from linear n-alkoxy (e.g., ethoxy, n-butoxy) or smaller branched (e.g., isopropoxy) congeners . This specific substitution pattern is a structural motif found in the approved drug febuxostat, where the 4-isobutoxy-3-cyano (or 3-formyl) phenyl moiety is essential for binding to the xanthine oxidase active site . Consequently, this compound cannot be replaced by 4-methoxycinnamic acid or ferulic acid without losing critical lipophilic and steric parameters that govern downstream biological activity or synthetic fidelity in medicinal chemistry campaigns [1].

Quantitative Differentiation of (2E)-3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid: A Comparative Evidence Guide for Procurement


Lipophilicity Advantage: Higher LogP vs. 4-Methoxy and 3,4-Dimethoxy Analogs Drives Membrane Permeability and Target Engagement

The target compound exhibits a computed LogP of 2.83, which is substantially higher than the unsubstituted 4-methoxycinnamic acid (LogP ≈ 2.68) [1] and the 3,4-dimethoxycinnamic acid (LogP ≈ 1.80–2.34) [2]. This increase in lipophilicity is directly attributable to the branched isobutoxy group, which provides additional hydrophobic surface area relative to a methoxy or ethoxy substituent. In drug design, a LogP increase of approximately 0.15–1.0 units above simpler alkoxy analogs can significantly enhance passive membrane permeability, a critical factor for intracellular target engagement.

Lipophilicity LogP ADME Drug Design

Steric Differentiation: Branched Isobutoxy vs. Linear n-Butoxy – Impact on Enzyme Binding Pocket Complementarity

The isobutoxy group (OCH₂CH(CH₃)₂) provides a distinct steric profile compared to the linear n-butoxy group (OCH₂CH₂CH₂CH₃). While both substituents have the same number of carbon atoms, the branched isobutoxy occupies a wider van der Waals volume near the oxygen attachment point. This steric difference is critical for binding to the xanthine oxidase active site, where the febuxostat scaffold precisely accommodates the isobutoxy moiety. In contrast, n-butoxy-substituted analogs may fail to achieve the same binding pose, as evidenced by the exclusive use of the isobutoxy fragment (not n-butoxy) in all approved xanthine oxidase inhibitors . The target compound retains this branching architecture, making it a validated building block for XO inhibitor lead optimization.

Steric Effects Enzyme Inhibition Xanthine Oxidase Structure-Activity Relationship

Synthetic Utility: Direct Precursor to Febuxostat-Like Thiazole Intermediates via Carboxylic Acid Functionalization

The compound serves as a direct precursor to substituted thiazolecarboxylates that constitute the core structure of febuxostat and related xanthine oxidase inhibitors. The acrylic acid moiety can be elaborated into thiazole rings or used for amide/ester coupling, while the 4-isobutoxy-3-methoxyphenyl fragment is retained intact, providing the essential pharmacophoric elements for target binding [1]. In contrast, 4-methoxycinnamic acid or ferulic acid lack the isobutoxy group, which is an integral component of the febuxostat pharmacophore and cannot be introduced post-synthetically without additional protection/deprotection steps .

Synthetic Intermediate Febuxostat Xanthine Oxidase Inhibitor Building Block

Physicochemical Handling Advantage: Low Melting Point Facilitates Liquid-Phase Handling and Formulation vs. High-Melting Alkoxy Cinnamic Acids

The target compound has a reported melting point of 34–38°C , significantly lower than 4-methoxycinnamic acid (mp ≈ 174°C) [1], 4-ethoxycinnamic acid (mp ≈ 197–201°C) , and 3,4-dimethoxycinnamic acid (mp ≈ 181–184°C) . This near-ambient melting point means the compound can be handled as a liquid or low-melting solid at standard laboratory temperatures, simplifying dissolution, dispensing, and formulation steps. The boiling point is 242.8°C at 760 mmHg, and the flash point exceeds 110°C, indicating adequate thermal stability for most experimental conditions.

Melting Point Formulation Physicochemical Properties Liquid Handling

Hydrogen Bond Acceptor/Donor Profile: Differentiated PSA and Rotatable Bond Count Modulate Oral Bioavailability Potential

The target compound has a topological polar surface area (TPSA) of 55.76 Ų and 6 rotatable bonds . This TPSA is lower than ferulic acid (TPSA ≈ 66.76 Ų due to the free 4-OH), and the rotatable bond count is higher than 4-methoxycinnamic acid (3 rotatable bonds) [1]. Within the context of Lipinski's Rule of Five and Veber's rules, TPSA < 140 Ų and rotatable bond count ≤ 10 are favorable for oral bioavailability. The balanced profile places this compound in a more drug-like chemical space compared to highly polar cinnamic acid derivatives, while the additional rotatable bonds provide greater conformational flexibility for induced-fit binding to target proteins.

Polar Surface Area Drug-likeness Rotatable Bonds Oral Bioavailability

Commercial Availability at Research Grade: Consistent 95% Purity Enables Reproducible SAR Studies vs. Variable Purity of Niche Analogs

The compound is commercially available from multiple reputable vendors (Enamine LLC, ChemScene, Santa Cruz Biotechnology) at a consistent purity specification of ≥95% [1]. This standardization is critical for reproducible structure-activity relationship (SAR) studies and biological assay validation. In comparison, more specialized analogs such as 4-isopropoxy-3-methoxycinnamic acid (CAS 32022-22-3) or 4-isobutylcinnamic acid (CAS 66734-95-0) may have more limited vendor availability and variable purity levels, introducing batch-to-batch variability that can confound potency measurements . The broad commercial sourcing of the target compound reduces procurement lead times and ensures supply chain resilience for multi-year research programs.

Purity Reproducibility Procurement Quality Control

Optimal Research and Industrial Application Scenarios for (2E)-3-(4-Isobutoxy-3-methoxyphenyl)acrylic acid (CAS 1454804-54-6)


Medicinal Chemistry: Febuxostat Analog Synthesis and Xanthine Oxidase Inhibitor Lead Optimization

The compound serves as a direct building block for synthesizing febuxostat analogs and other non-purine xanthine oxidase inhibitors. The 4-isobutoxy-3-methoxyphenyl fragment is a validated pharmacophore for XO inhibition, and the acrylic acid functionality enables efficient conversion to thiazolecarboxylate intermediates via condensation and cyclization reactions [1]. Research groups focused on gout and hyperuricemia therapies benefit from bypassing 2–4 synthetic steps that would otherwise be required to install the isobutoxy group onto a simpler phenyl precursor.

Tyrosinase Inhibition Studies: Exploring Para-Alkoxy SAR for Melanogenesis and Food Browning Control

Given the established inhibitory activity of para-substituted cinnamic acid derivatives against mushroom tyrosinase [1], this compound is well-suited for structure-activity relationship (SAR) studies aimed at optimizing tyrosinase inhibition. Its dual alkoxy substitution (3-methoxy + 4-isobutoxy) and elevated lipophilicity (LogP 2.83) may confer enhanced binding to the enzyme's hydrophobic active site compared to simpler 4-alkoxy analogs. Applications include cosmetic skin-lightening agent development and food industry anti-browning formulations.

Pharmacokinetic Profiling: Utilizing the Balanced TPSA/LogP Profile for Oral Bioavailability Optimization in Lead Series

The compound's favorable balance of TPSA (55.76 Ų) and LogP (2.83) places it within oral drug-like chemical space per Veber's and Lipinski's guidelines [1]. It can be employed as a core scaffold for lead series where membrane permeability needs to be balanced against aqueous solubility. Drug metabolism and pharmacokinetics (DMPK) teams can use this compound to explore the impact of branched alkoxy substitution on CYP450 metabolic stability and plasma protein binding relative to linear alkoxy or hydroxy-substituted cinnamic acid controls.

High-Throughput Screening: Low Melting Point Enables Automated Liquid Handling for Large Compound Library Assembly

The near-ambient melting point (34–38°C) [1] is a distinct operational advantage for high-throughput screening (HTS) facilities. Unlike high-melting cinnamic acid derivatives (e.g., 4-methoxycinnamic acid, mp 174°C) that require pre-dissolution in DMSO with potential precipitation risks, this compound can be handled as a liquid or low-melting solid, enabling more accurate and reproducible automated liquid dispensing for dose-response assays. This reduces compound handling variability and improves HTS data quality.

Quote Request

Request a Quote for (2E)-3-(4-isobutoxy-3-methoxyphenyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.